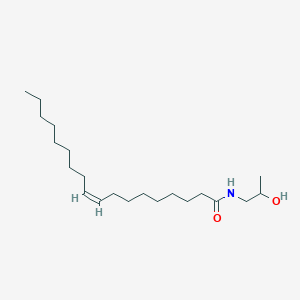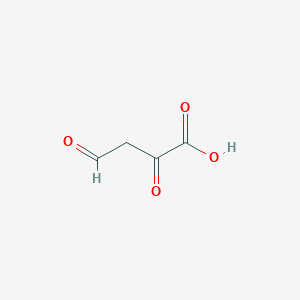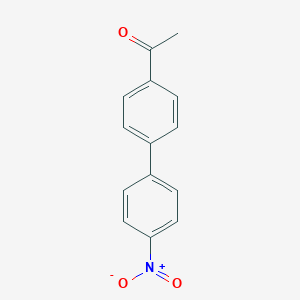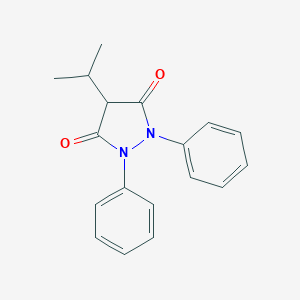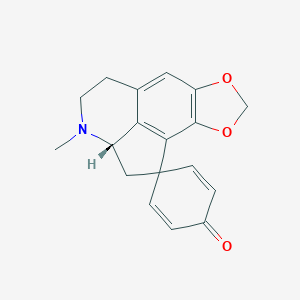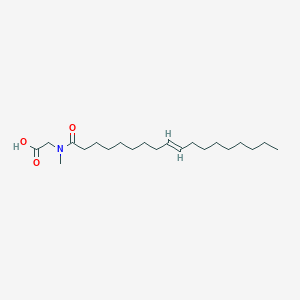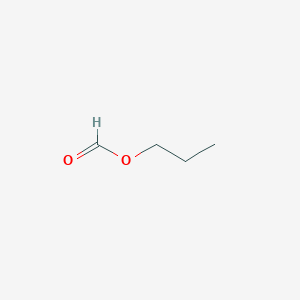
2,2-Diéthyl-1,3-propanediol
Vue d'ensemble
Description
Prenderol, également connu sous le nom de 2,2-diéthyl-1,3-propanediol, est un simple diol alkylique de formule moléculaire C7H16O2. Il est connu pour ses effets sédatifs, anticonvulsivants et myorelaxants. Prenderol est étroitement lié en structure au méprobamate et à de nombreux autres alcools et diols alkyliques ayant une activité généralement comparable .
Applications De Recherche Scientifique
Prenderol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Prenderol’s sedative and anticonvulsant properties make it a subject of study in neurobiology and pharmacology.
Medicine: It is investigated for its potential therapeutic effects in treating conditions like epilepsy and muscle spasms.
Industry: Prenderol is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mécanisme D'action
Prenderol exerce ses effets principalement par son action sur le système nerveux central. Il agit comme un dépresseur du système nerveux central, présentant une activité anticonvulsivante. Le composé affecte les interneurones spinaux et a une action dépressive similaire à celle du méphénésine. Le mécanisme du Prenderol implique la modulation de la libération de neurotransmetteurs et l’inhibition de l’excitabilité neuronale .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2,2-Diethyl-1,3-propanediol are not well-studied. It is known that similar compounds can interact with various enzymes and proteins. For instance, mephenesin, a structurally related compound, has been shown to have a depressant action on spinal interneurons .
Cellular Effects
It has been suggested that it may have a depressant action on spinal interneurons, similar to that of mephenesin .
Molecular Mechanism
The molecular mechanism of action of 2,2-Diethyl-1,3-propanediol is not well-understood. It is known to react with inorganic acids and carboxylic acids to form esters plus water. It can also be converted to aldehydes or acids by oxidizing agents .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 334.5 K and a vaporization enthalpy of 80.2 ± 0.2 kJ/mol .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 2,2-Diethyl-1,3-propanediol in animal models. It has been suggested that the compound has a depressant action on spinal interneurons, similar to that of mephenesin .
Metabolic Pathways
The metabolic pathways involving 2,2-Diethyl-1,3-propanediol are not well-studied. It is known that similar compounds can be involved in various metabolic pathways. For instance, 1,2-propanediol can be produced from renewable resources through metabolic pathway engineering .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Prenderol peut être synthétisé par le traitement de l’aldéhyde 2-éthylbutyraldéhyde avec du formaldéhyde et de l’hydroxyde de potassium. Cette réaction est une réaction de Cannizzaro croisée, qui produit du Prenderol .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour le Prenderol ne soient pas largement documentées, l’approche générale implique la même réaction de Cannizzaro croisée à plus grande échelle, en veillant à ce que la pureté et le rendement du composé soient optimisés pour les applications industrielles.
Analyse Des Réactions Chimiques
Types de réactions : Prenderol subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.
Réactifs et conditions courants :
Oxydation : Prenderol peut être oxydé à l’aide d’agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Les réactions de substitution impliquent généralement des réactifs comme les halogènes ou d’autres nucléophiles dans des conditions appropriées.
Principaux produits formés :
Oxydation : L’oxydation du Prenderol peut conduire à la formation d’acides carboxyliques ou de cétones.
Réduction : La réduction peut produire des alcools ou des hydrocarbures plus simples.
Substitution : Les réactions de substitution peuvent produire divers dérivés substitués selon les réactifs utilisés.
4. Applications de la recherche scientifique
Prenderol a un large éventail d’applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Les propriétés sédatives et anticonvulsivantes du Prenderol en font un sujet d’étude en neurobiologie et en pharmacologie.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans le traitement de maladies comme l’épilepsie et les spasmes musculaires.
Industrie : Prenderol est utilisé dans la production de divers produits chimiques et comme intermédiaire dans la synthèse d’autres composés
Comparaison Avec Des Composés Similaires
Prenderol est structurellement similaire à d’autres diols et alcools alkyliques, tels que :
Méprobamate : Connu pour ses effets tranquillisants.
2-Méthyl-2-propyl-1,3-propanediol : Un autre diol alkylique ayant des propriétés sédatives similaires.
Phénaglycodol : Un composé ayant des effets myorelaxants comparables.
Unicité : La combinaison unique de propriétés sédatives, anticonvulsivantes et myorelaxantes du Prenderol, ainsi que sa structure relativement simple, en font un composé précieux pour diverses applications en recherche et dans l’industrie .
Propriétés
IUPAC Name |
2,2-diethylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-7(4-2,5-8)6-9/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCFZPJAHWYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150923 | |
| Record name | Prenderol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-76-4 | |
| Record name | 2,2-Diethyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prenderol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenderol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prenderol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prenderol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diethylpropanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRENDEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A40PF8120T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


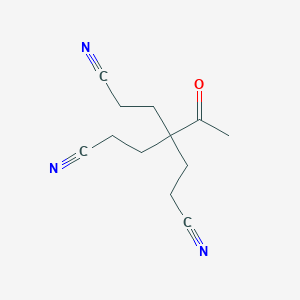
![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)


